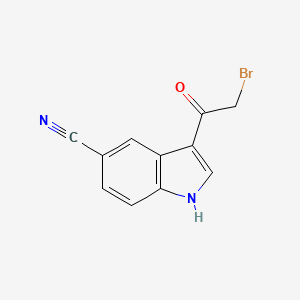
3-(2-bromoacetyl)-1H-indole-5-carbonitrile
Vue d'ensemble
Description
3-(2-Bromoacetyl)-2H-chromen-2-one is used as a key starting material for the synthesis of various heterocyclic compounds . It’s a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
Synthesis Analysis
The synthesis of 3-(2-Bromoacetyl)-2H-chromen-2-one involves multicomponent reactions with different reagents . It has been used in the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives .Molecular Structure Analysis
The molecular geometrical, molecular static polarizability, hyperpolarizability parameters, and HOMO-LUMO energies of 3-(2-bromoacetyl)-2H-chromen-2-one in the ground state were examined using DFT levels of density functional theory with 6-311++G(d,p) basis set .Chemical Reactions Analysis
Chemical reactions of 3-(2-bromoacetyl)coumarins are versatile and used in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They serve as attractive starting points towards a wide scale of five and six-membered heterocyclic systems .Applications De Recherche Scientifique
Formation of Imidazo and Pyrido Indole Rings
- Study on the Formation of Imidazo and Pyrido Indole Rings : The study conducted by Molina et al. (1998) reported the formation of 5-indol-3-yl imidazole derivatives and the step-wise formation of pyridine and imidazole rings. This demonstrates the compound's potential in synthesizing complex indole derivatives, which could be of interest in various chemical synthesis applications (Molina, Fresneda, Sánz, Foces-Foces, & Arellano, 1998).
Biological Activity and Synthesis of Heterocyclic Compounds
- Synthesis and Biological Activity of 4(1H-Indol-3-yl)-2-Thioxopyridine Derivatives : Attaby, Ramla, and Gouda (2007) explored the synthesis of derivatives that demonstrated antimicrobial activities and regulated enzyme activity at the GSH enzyme level. This highlights the compound's role in developing new heterocyclic compounds with potential biological activities (Attaby, Ramla, & Gouda, 2007).
Methodology for Synthesizing Indole Carboxylates
- New Methodology for Synthesizing 3-amino-1H-indole-2-carboxylates : Harjani et al. (2014) developed a methodology for synthesizing 3-amino-1H-indole-2-carboxylates, demonstrating the flexibility and usefulness of these compounds in chemical synthesis with good functional group tolerance (Harjani, Tang, Norton, & Baell, 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-bromoacetyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-4-11(15)9-6-14-10-2-1-7(5-13)3-8(9)10/h1-3,6,14H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLFCYPADJBLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromoacetyl)-1H-indole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



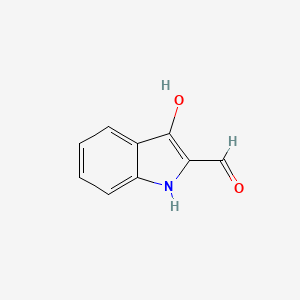
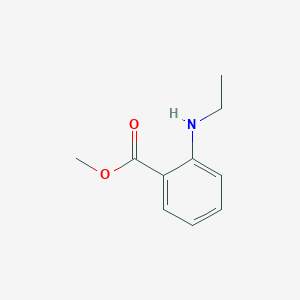

![2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide](/img/structure/B3245910.png)
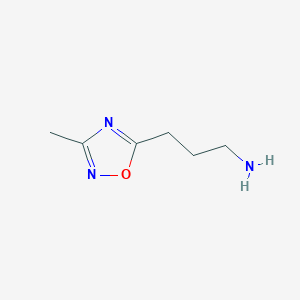
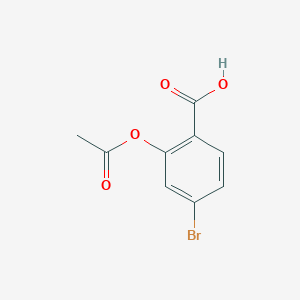
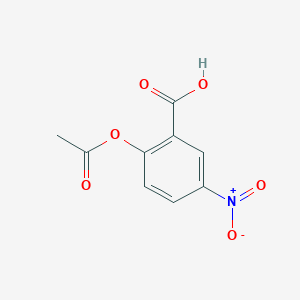
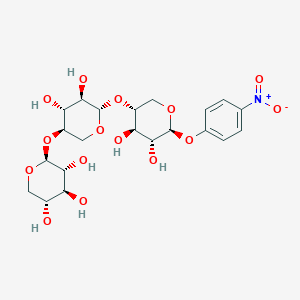
![(2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B3245972.png)

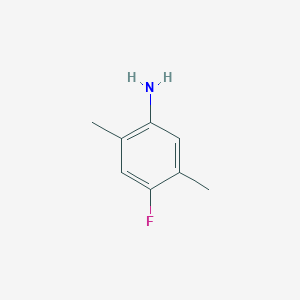
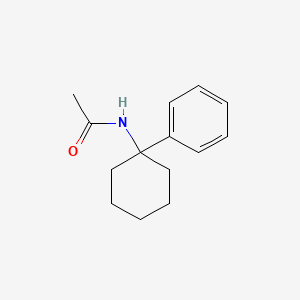
![Benzo[b]thiophene-7-acetonitrile](/img/structure/B3245991.png)
